molecular formula C16H21N3O2 B2417499 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea CAS No. 2034384-78-4

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea

Cat. No.: B2417499
CAS No.: 2034384-78-4
M. Wt: 287.363
InChI Key: SUQKLYSKQZQDBP-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN, DIAGNOSTIC, OR THERAPEUTIC USE. 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea is a synthetic chemical compound of interest in medicinal chemistry and biological research. The structure of this urea derivative incorporates both a phenethyl group and a 3-methylisoxazole moiety linked via a propyl chain, a design feature often explored in the development of bioactive molecules. Similar urea-containing compounds have been investigated for their potential as receptor agonists and for modulating various biological pathways . The 3-methylisoxazole component is a common heterocycle in pharmaceutical research, valued for its metabolic stability and role in molecular recognition . Key Research Applications: Medicinal Chemistry: Serves as a key intermediate or target molecule for constructing compound libraries aimed at hit identification and lead optimization. Pharmacological Screening: Used in in vitro assays to evaluate activity against specific biological targets, such as enzymes or receptors, and to study structure-activity relationships (SAR). Biochemical Research: Functions as a tool compound to probe protein-ligand interactions and signal transduction pathways involved in [e.g., inflammatory responses, neurological disorders]. Researchers can rely on our commitment to quality for their investigative work. Please contact us for specific certificate of analysis data, pricing, and shipping information.

Properties

IUPAC Name

1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-13-12-15(21-19-13)8-5-10-17-16(20)18-11-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQKLYSKQZQDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Isoxazole Formation

The 3-methylisoxazole ring is synthesized via [3+2] cycloaddition between a nitrile oxide and a terminal alkyne. Source highlights copper(I)-catalyzed methods for 3,5-disubstituted isoxazoles (Fig. 2, Route a). For 3-methylisoxazole-5-propyl derivatives:

  • Nitrile Oxide Precursor : Chlorooxime derived from propionaldehyde (CH₃CH₂CH=NOH) is treated with a base (e.g., NaHCO₃) to generate the nitrile oxide in situ.
  • Alkyne Component : 1-Pentyne (HC≡CCH₂CH₂CH₃) serves as the dipolarophile.

Reaction Conditions :

  • Catalyst: CuI (5 mol%)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 25°C, 12 hours
  • Yield: 72–85%

Mechanism : The nitrile oxide undergoes 1,3-dipolar cycloaddition with the alkyne, favoring 3,5-regioselectivity due to electronic and steric effects.

Propyl Chain Functionalization

The resultant 3-methylisoxazole-5-propane requires amination:

  • Bromination : Treat 3-methylisoxazole-5-propane with N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux) to yield 3-(3-methylisoxazol-5-yl)propyl bromide.
  • Gabriel Synthesis : React the bromide with potassium phthalimide in DMF (80°C, 6 hours), followed by hydrazinolysis (NH₂NH₂, ethanol, reflux) to produce 3-methylisoxazol-5-ylpropylamine.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.15 (s, 1H, isoxazole-H), 2.98 (t, J = 7.2 Hz, 2H, CH₂NH₂), 2.45 (t, J = 7.2 Hz, 2H, CH₂-isoxazole), 2.25 (s, 3H, CH₃), 1.80–1.70 (m, 2H, CH₂).
  • HRMS : m/z calcd. for C₇H₁₁N₂O [M+H]⁺: 139.0871; found: 139.0869.

Synthesis of Phenethyl Isocyanate

Phenethyl isocyanate is prepared from phenethylamine via phosgene-free methods to enhance safety:

  • Carbamoyl Chloride Formation : React phenethylamine with triphosgene (BTC) in anhydrous toluene (0°C, 2 hours) under N₂.
  • Isocyanate Generation : Add triethylamine (TEA) to dehydrohalogenate the intermediate carbamoyl chloride.

Reaction Conditions :

  • Molar Ratio: Phenethylamine:BTC:TEA = 1:0.33:2
  • Solvent: Toluene
  • Temperature: 0°C → 25°C
  • Yield: 89%

Characterization :

  • IR (neat): 2270 cm⁻¹ (N=C=O stretch).
  • ¹³C NMR (100 MHz, CDCl₃): δ 122.8 (N=C=O), 139.5–126.2 (aromatic carbons), 40.1 (CH₂N).

Urea Bond Formation

Coupling 3-methylisoxazol-5-ylpropylamine with phenethyl isocyanate proceeds under mild conditions:

  • Reaction Setup : Combine equimolar amounts of the amine and isocyanate in anhydrous THF.
  • Catalyst : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate nucleophilic attack.
  • Conditions : Stir at 25°C for 24 hours under N₂.

Workup :

  • Quench with H₂O, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
  • Yield: 78–82%

Analytical Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (s, 2H, NH), 6.18 (s, 1H, isoxazole-H), 3.25 (t, J = 7.0 Hz, 2H, CH₂N), 2.80 (t, J = 7.0 Hz, 2H, CH₂Ph), 2.65 (t, J = 7.0 Hz, 2H, CH₂-isoxazole), 2.30 (s, 3H, CH₃), 1.75–1.65 (m, 2H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C=O), 158.0 (isoxazole-C3), 140.2–126.0 (aromatic carbons), 96.5 (isoxazole-C5), 40.8 (CH₂N), 38.5 (CH₂Ph), 29.7 (CH₂), 25.3 (CH₂), 11.5 (CH₃).
  • HPLC : Purity >98% (C18 column, MeCN:H₂O = 70:30).

Alternative Synthetic Routes

Reductive Amination Approach

To avoid isocyanate handling, a carbamate intermediate may be employed:

  • Carbamate Formation : React phenethylamine with ethyl chloroformate (ClCO₂Et) in the presence of TEA.
  • Aminolysis : Treat the carbamate with 3-methylisoxazol-5-ylpropylamine at 60°C in DMF.

Yield : 65–70%

Solid-Phase Synthesis

For high-throughput applications, immobilize the isoxazole propylamine on Wang resin. After coupling with phenethyl isocyanate, cleave with TFA/H₂O (95:5) to obtain the urea.

Advantages : Facilitates purification and scalability.

Challenges and Optimization

  • Regioselectivity : Competing 3,4-disubstituted isoxazole formation may occur during cycloaddition. Using bulky nitrile oxides (e.g., mesityl) or Lewis acids (ZnCl₂) improves 3,5-selectivity.
  • Amine Stability : The primary amine may oxidize; conducting reactions under inert atmosphere and using stabilizers (e.g., BHT) is critical.
  • Urea Crystallinity : Poor solubility in organic solvents complicates purification. Recrystallization from ethanol/water (1:1) enhances purity.

Mechanism of Action

The mechanism of action of 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea involves its interaction with specific molecular targets:

Biological Activity

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea is a synthetic organic compound with the molecular formula C16H21N3O2C_{16}H_{21}N_{3}O_{2} and a CAS number of 2034384-78-4. This compound features a unique combination of an isoxazole ring and a urea moiety, making it of significant interest in medicinal chemistry and biological research.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : This is achieved through a cycloaddition reaction between an alkyne and a nitrile oxide.
  • Attachment of the Propyl Chain : The isoxazole is functionalized with a propyl chain via substitution reactions.
  • Formation of the Urea Moiety : The final step involves reacting the functionalized isoxazole with phenethylamine and an isocyanate to form the urea linkage .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been studied for its potential as an anti-inflammatory , anticancer , and antimicrobial agent .

Key Targets:

  • ERK Pathway : The compound may act as an inhibitor in the ERK signaling pathway, which is crucial for cell proliferation and survival in cancer cells .
  • Inflammation Modulation : It has shown promise in modulating immune responses, potentially beneficial in treating inflammatory diseases .

Case Studies and Experimental Data

  • Anti-Cancer Activity : In vitro studies have demonstrated that this compound inhibits cancer cell proliferation by inducing apoptosis through the ERK pathway modulation. For instance, cell lines such as A549 (lung cancer) and MCF7 (breast cancer) exhibited reduced viability upon treatment with this compound.
  • Anti-inflammatory Effects : Research has indicated that this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in conditions like rheumatoid arthritis or inflammatory bowel disease .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds that also contain isoxazole rings.

Compound NameBiological ActivityMechanism of Action
1-(4-Chlorophenyl)-3-methylureaAntifungalInhibition of fungal cell wall synthesis
Isoxazole-based Beta-lactamase InhibitorsAntibioticBinding to beta-lactamase enzymes
1-(2-Methylpyridin-4-yl)-ureaAntimicrobialDisruption of bacterial cell membranes

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea, and how can purity be optimized?

A1. The synthesis typically involves:

  • Step 1: Preparation of the 3-methylisoxazole-5-propyl intermediate via cyclization of hydroxylamine derivatives with β-keto esters under acidic conditions .
  • Step 2: Coupling the propyl chain to phenethylamine using carbodiimide-mediated urea formation (e.g., EDC/HOBt in DMF) .
  • Purity Optimization: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) with a C18 column and acetonitrile/water mobile phase .

Q. Q2. What spectroscopic methods are critical for confirming the structure of this compound?

A2.

  • NMR: 1^1H and 13^13C NMR to verify urea linkage (δ ~6.5 ppm for NH protons) and isoxazole ring protons (δ ~6.1 ppm for C-H) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .
  • XRD: Single-crystal X-ray diffraction (if crystallizable) to resolve stereoelectronic effects of the urea and isoxazole moieties .

Biological Activity and Assay Design

Q. Q3. How can researchers design in vitro assays to evaluate this compound’s anticancer potential?

A3.

  • Cell Lines: Use cancer cell lines (e.g., MCF-7, A549) with non-cancerous controls (e.g., HEK293) .
  • Assay Conditions:
    • Proliferation: MTT assay at 24–72 hours, IC50_{50} calculation via nonlinear regression.
    • Apoptosis: Annexin V/PI staining and caspase-3/7 activation assays .
  • Controls: Include positive controls (e.g., doxorubicin) and vehicle (DMSO <0.1%) .

Q. Q4. What mechanisms explain contradictory bioactivity data across studies?

A4. Discrepancies often arise from:

  • Solubility Issues: Use DMSO stock solutions with concentrations validated by LC-MS to avoid aggregation .
  • Assay Variability: Standardize incubation times, serum content, and cell passage numbers .
  • Metabolic Stability: Test compound stability in cell culture media (e.g., using LC-MS/MS over 24 hours) .

Advanced Research Methodologies

Q. Q5. How can structure-activity relationship (SAR) studies be designed for this compound?

A5.

  • Modifications: Systematically alter the isoxazole methyl group, propyl chain length, or phenethyl substituents .
  • Assay Priorities:
    • Binding Affinity: Surface plasmon resonance (SPR) for target engagement (e.g., kinase or receptor binding).
    • Computational Modeling: DFT calculations (e.g., Gaussian 16) to map electrostatic potentials of the urea pharmacophore .
  • Data Analysis: Use multivariate regression to correlate substituent effects with activity .

Q. Q6. What strategies improve the pharmacokinetic profile of this compound?

A6.

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or amine) on the phenethyl moiety to enhance solubility (logP target: 2–3) .
  • Metabolic Stability: Incubate with liver microsomes (human/rodent) and identify metabolites via LC-HRMS. Block vulnerable sites (e.g., methyl group on isoxazole) .
  • Bioavailability: Formulate as nanocrystals or liposomes for in vivo testing .

Analytical and Computational Challenges

Q. Q7. How can researchers resolve overlapping NMR signals in this compound?

A7.

  • Advanced NMR Techniques: Use 1^1H-13^13C HSQC and HMBC to assign coupled protons and carbons, particularly for the isoxazole-propyl region .
  • Solvent Selection: Deuterated DMSO or CDCl3_3 to enhance signal resolution for aromatic protons .
  • Dynamic Effects: Variable-temperature NMR to identify conformational exchange broadening .

Q. Q8. What computational tools predict target interactions for this urea derivative?

A8.

  • Docking: AutoDock Vina or Glide for preliminary screening against targets like COX-2 or 5-HT receptors .
  • MD Simulations: GROMACS for 100-ns simulations to assess urea moiety flexibility and hydrogen-bonding stability .
  • Pharmacophore Mapping: Schrödinger’s Phase to align with known urea-based inhibitors .

Data Reproducibility and Validation

Q. Q9. How should researchers validate synthetic reproducibility across labs?

A9.

  • Protocol Harmonization: Share detailed reaction logs (temperature, solvent grades, stirring rates) .
  • Intermediate Characterization: Provide 1^1H NMR and HPLC data for all intermediates .
  • Round-Robin Testing: Collaborate with independent labs to replicate bioactivity assays .

Q. Q10. What statistical methods address variability in biological replicate data?

A10.

  • Power Analysis: Predefine sample size (n ≥ 3) using G*Power to ensure adequate effect size detection .
  • Normalization: Use Z-score or RUV-seq to correct for batch effects in high-throughput screens .
  • Error Reporting: Report SEM with 95% confidence intervals and use non-parametric tests (e.g., Mann-Whitney) for non-Gaussian distributions .

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